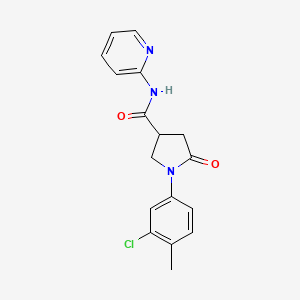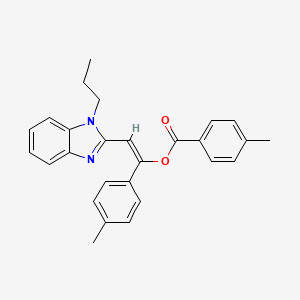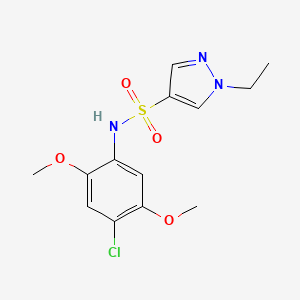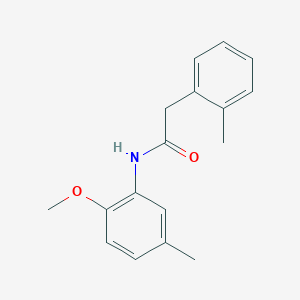
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as CPM or Chloroxypiperamide, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves the inhibition of the activity of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes, including the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, this compound can alter the pH balance in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the growth of cancer cells and reduce inflammation in the body. This compound has also been shown to have analgesic and anesthetic effects, making it a potential alternative to traditional pain management methods. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has shown promising results in various scientific research applications, making it a valuable tool for researchers. However, there are also limitations to using this compound in lab experiments. It has not been extensively studied, and its potential side effects and toxicity are not well understood.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide. One potential area of research is the development of this compound as a potential treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the potential side effects and toxicity of this compound. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. It has been studied for its anti-tumor and anti-inflammatory properties, as well as its potential use in the treatment of neurodegenerative diseases. This compound has also been shown to have analgesic and anesthetic effects, making it a potential alternative to traditional pain management methods. While there are limitations to using this compound in lab experiments, it has several advantages and is a valuable tool for researchers. Further research is needed to fully understand the potential applications of this compound in various scientific research fields.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves the reaction of 4-chloro-2,5-dimethoxyaniline with piperidine-4-carboxylic acid in the presence of thionyl chloride, followed by the reaction with methylsulfonyl chloride. The resulting compound is then purified by column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has shown potential in various scientific research applications. It has been studied for its anti-tumor and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use as an analgesic and anesthetic agent.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-22-13-9-12(14(23-2)8-11(13)16)17-15(19)10-4-6-18(7-5-10)24(3,20)21/h8-10H,4-7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJPPHADLRMOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCN(CC2)S(=O)(=O)C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5434541.png)

![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5434573.png)
![N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5434575.png)
![7-(3-chloro-4-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434581.png)

![6-iodo-3-methyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5434591.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B5434596.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5434597.png)


![4-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5434612.png)
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5434617.png)
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5434635.png)